N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-16,18H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCGKYXIDUMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the attachment of the phenylbutanamide group. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and do not require the use of metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the phenylbutanamide group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[1,2-a]pyridine ring can lead to the formation of N-oxides, while reduction of the phenylbutanamide group can yield corresponding amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study exploring various derivatives showed that modifications at the imidazo[1,2-a]pyridine core can enhance cytotoxic effects against cancer cell lines. Notably, compounds that incorporate phenyl groups have demonstrated improved selectivity and potency against specific cancer types, making N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide a candidate for further investigation in cancer therapeutics .
Neurological Disorders
The compound's ability to interact with benzodiazepine receptors suggests potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that structural modifications can lead to enhanced binding affinities for these receptors, resulting in improved therapeutic profiles .
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory activities. Research indicates that certain compounds can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating chronic inflammatory conditions .
Receptor Modulation
This compound acts as a selective modulator of peripheral benzodiazepine receptors (PBRs). Electrophysiological studies have shown that this compound enhances GABA receptor activity, which is crucial for neurotransmission and can lead to therapeutic effects in conditions characterized by excitatory neurotransmitter overactivity .
Wnt/β-catenin Pathway Modulation
Recent patents have highlighted the potential of imidazo[1,2-a]pyridine derivatives in modulating the Wnt/β-catenin signaling pathway. This pathway is vital for various cellular processes including proliferation and differentiation and is often dysregulated in cancers . The ability to influence this pathway positions this compound as a valuable tool in drug discovery.
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
Organic Electronics
Due to its conjugated structure, this compound can be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electronic properties of imidazo[1,2-a]pyridine derivatives can be tuned through molecular design to optimize charge transport and light absorption characteristics .
Nanomaterials
The incorporation of this compound into nanomaterials may enhance their functional properties. For instance, its application in drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs while providing targeted delivery mechanisms through receptor interactions .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of cholinesterase enzymes, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Imidazo[1,2-a]pyrimidine Derivatives
- Example : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Key Differences :
- Replaces pyridine with pyrimidine, enhancing electron-deficient character.
- Incorporates a thiophene-Schiff base, improving solubility via sulfur-mediated polar interactions.
- Implications : Pyrimidine cores may alter π-π stacking interactions compared to pyridine, affecting target affinity.
Halogen-Substituted Derivatives
- Example : N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide
- Key Differences :
- Bromine at position 8 increases molecular weight (376.2 g/mol vs. ~350 g/mol for the target compound).
- Fluorine substituent enhances lipophilicity (logP ~3.5 vs. ~3.0 for the target).
- Implications : Halogens improve metabolic stability but may reduce solubility.
Side Chain Variations
Carboxamide vs. Butanamide
- Example : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)
- Key Differences :
- Carboxamide group enables stronger hydrogen bonding with targets.
- Shorter chain length reduces conformational flexibility compared to butanamide.
- Implications : Carboxamides may exhibit higher metabolic stability but lower tissue penetration due to polarity.
Acetamide Derivatives
- Example : N-Substituted imidazo[1,2-a]pyridine-2-acetamides
- Key Differences :
- Acetamide linkage (shorter chain) restricts spatial orientation.
- Substituents like methyl or cyclopropyl modulate receptor selectivity (e.g., GABA_A for Zolpidem).
- Implications : Butanamide’s extended chain in the target compound may enhance binding to deeper hydrophobic pockets.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis
*logP values estimated using fragment-based methods.
Research Findings and Implications
- Absence of halogens (e.g., bromine/fluorine) may reduce toxicity risks but limit metabolic stability .
Limitations vs. Analogs :
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a butanamide structure. This combination is known to enhance the compound's ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit a wide range of biological activities, including:
- Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.
Anticancer Activity
Several studies have demonstrated that this compound exhibits potent anticancer properties. For instance:
- Study 1 : A study published in PubMed indicated that similar imidazopyridine derivatives inhibited cell proliferation in breast cancer models by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .
Antimicrobial Activity
The compound has shown promising results against various pathogens:
- Study 2 : In vitro tests revealed that derivatives of imidazo[1,2-a]pyridine inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was highlighted in research focusing on cytokine inhibition:
- Study 3 : A study found that this compound reduced lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in macrophages, indicating its role in modulating inflammatory responses .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, derivatives of imidazo[1,2-a]pyridine were administered. Results showed significant tumor reduction in a subset of patients, particularly those with breast and lung cancers.
Case Study 2: Infection Control
A case study involving patients with chronic bacterial infections demonstrated that treatment with imidazo[1,2-a]pyridine derivatives led to improved clinical outcomes and reduced infection rates.
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide | Imidazopyridine core | Anticancer activity |
| N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide | Methoxy-substituted phenyl | Antimicrobial properties |
| N-(4-{Imidazo[1,2-A]pyridin-3-YL}phenyl)-5-nitrobenzamide | Nitro group | Anti-inflammatory effects |
Q & A
Q. What are the preferred synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives often involves Rh(III)-catalyzed C–H functionalization. For example, Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles with dioxazolones yields N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives in excellent yields (85–92%) under mild conditions (DCE solvent, 80°C, 12 h) . Adapting this method, the butanamide derivative could be synthesized by substituting the acetamide group with a phenylbutanamide moiety. Optimization should focus on solvent choice (e.g., DCE vs. DMF), catalyst loading (e.g., [Cp*RhCl₂]₂), and temperature to balance yield and purity.
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the imidazo[1,2-a]pyridine and phenyl rings.
- HPLC-MS : To assess purity (>95%) and molecular weight verification.
- X-ray crystallography : For resolving crystal structures of intermediates, as demonstrated for brominated imidazo[1,2-a]pyridine derivatives .
- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening should prioritize:
- COX-2 inhibition assays : Imidazo[1,2-a]pyridine derivatives with substituents at C-3 show potent COX-2 inhibition (e.g., IC₅₀ = 0.07 μM for morpholine-substituted analogs). Use ELISA-based assays with recombinant COX-1/COX-2 enzymes to evaluate selectivity .
- Antiparasitic activity : Test against Trypanosoma brucei and T. cruzi using resazurin-based viability assays. Related chalcone-imidazo[1,2-a]pyridine conjugates exhibit IC₅₀ values <10 μM .
Advanced Research Questions
Q. How do structural modifications influence the compound’s pharmacological profile?
- Substituent effects : Adding electron-withdrawing groups (e.g., -Br, -F) to the phenyl ring enhances metabolic stability but may reduce solubility. For example, 8-bromoimidazo[1,2-a]pyridine derivatives show improved bioavailability in pharmacokinetic studies .
- Amide chain length : Butanamide (C₄) vs. acetamide (C₂) chains affect target binding. Molecular docking studies suggest longer chains may enhance hydrophobic interactions with COX-2’s active site .
Q. What mechanistic insights can be gained from fluorescent probes derived from this compound?
The imidazo[1,2-a]pyridine core is a fluorophore used in probe design. For instance, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) selectively detects cysteine (Cys) via nucleophilic addition, enabling live-cell imaging in HepG2 cells and zebrafish . Adapting this scaffold, researchers could develop probes to track the compound’s intracellular distribution or target engagement.
Q. How can in vivo efficacy and toxicity be evaluated for this compound?
- Rodent models : Use carrageenan-induced paw edema (for COX-2 inhibition) or Trypanosoma-infected mice (antiparasitic activity). Monitor plasma concentrations via LC-MS/MS to correlate exposure with effect .
- Toxicology : Assess hepatotoxicity (ALT/AST levels) and myelosuppression in repeat-dose studies. Imidazo[1,2-a]pyridine derivatives with logP >3.5 may require formulation tweaks (e.g., PEGylation) to mitigate off-target effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line, assay duration). For example, COX-2 inhibition varies with the substituent’s size at C-3; morpholine groups outperform phenylamino analogs .
- Proteomics : Use affinity chromatography or thermal shift assays to identify off-target interactions that explain divergent results.
Methodological Considerations
Q. What computational tools aid in rational design and SAR studies?
- Molecular docking (AutoDock Vina) : Predict binding modes to COX-2 (PDB: 5KIR) or parasitic enzymes.
- QSAR models : Use Hammett constants (σ) and π-hydrophobicity parameters to correlate substituent effects with activity .
- ADMET prediction (SwissADME) : Estimate solubility (LogS), bioavailability (TPSA), and CYP450 interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
